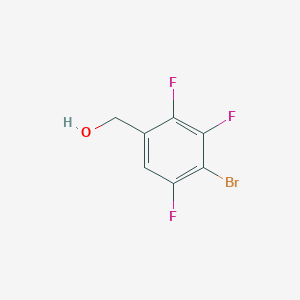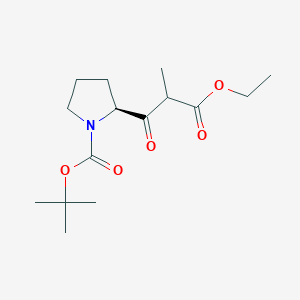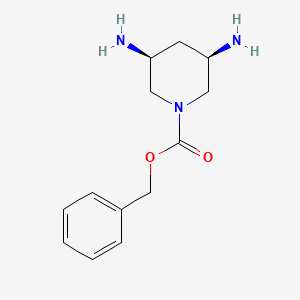![molecular formula C13H10ClN3 B11761421 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 4-position and an aniline group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .
化学反応の分析
Types of Reactions
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation can produce N-oxides .
科学的研究の応用
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
作用機序
The mechanism of action of 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 4-chloro-1H-pyrrolo[2,3-b]pyridine
- 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)aniline
Uniqueness
What sets 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the chloro group at the 4-position and the aniline group at the 3-position can influence its interaction with molecular targets and its overall pharmacokinetic properties .
特性
分子式 |
C13H10ClN3 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline |
InChI |
InChI=1S/C13H10ClN3/c14-11-4-5-16-13-12(11)10(7-17-13)8-2-1-3-9(15)6-8/h1-7H,15H2,(H,16,17) |
InChIキー |
VCNHHCSNPHCBPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=CNC3=NC=CC(=C23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


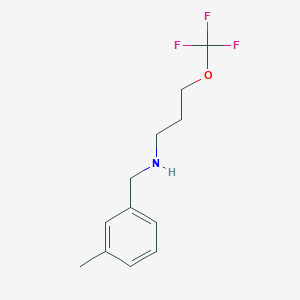
![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)

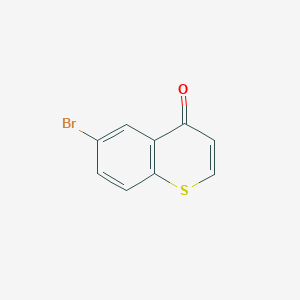
![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
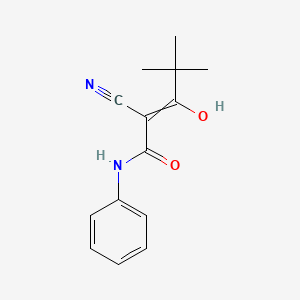
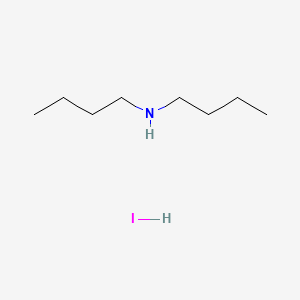
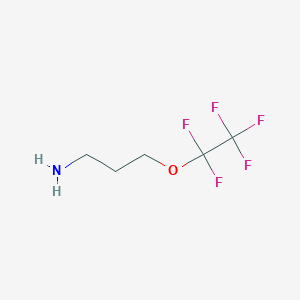
![4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11761398.png)
![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)
